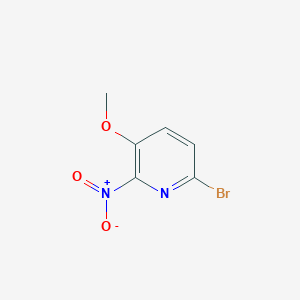

6-溴-3-甲氧基-2-硝基吡啶

描述

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenation, nitration, and substitution reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, which undergoes methylation, substitution, and bromination steps to yield the final product . Similarly, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-dichloropyridine involves substitution, nitration, ammoniation, and oxidation steps . These methods suggest that the synthesis of "6-Bromo-3-methoxy-2-nitropyridine" could potentially involve similar steps, starting with an appropriately substituted pyridine derivative.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of substituents on the pyridine ring, which can influence the reactivity and physical properties of the molecule. For example, the presence of a methoxy group can direct further substitution reactions, as seen in the nitration of 3-bromo-5-methoxypyridine-N-oxide, which yields a 6-nitro derivative as the sole product . This suggests that in "6-Bromo-3-methoxy-2-nitropyridine", the substituents may also direct further chemical reactions in a predictable manner.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are influenced by the nature and position of substituents on the ring. The directive influence of substituents like the N-oxide group during nitration has been observed, where the nitration of 3-bromo-5-methoxypyridine-N-oxide leads to the formation of the 6-nitro derivative . This indicates that in "6-Bromo-3-methoxy-2-nitropyridine", the bromo and methoxy groups could similarly influence the outcome of nitration and other reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6-Bromo-3-methoxy-2-nitropyridine" are not directly reported, the properties of related compounds can provide some insights. The presence of electron-withdrawing groups like nitro and bromo can affect the electron density of the pyridine ring, potentially influencing the compound's melting point, boiling point, solubility, and reactivity. The methoxy group can contribute to the overall polarity of the molecule, affecting its solubility in organic solvents .

科学研究应用

化学合成和修饰

6-溴-3-甲氧基-2-硝基吡啶在各种化学合成过程中起着关键的中间体作用。其反应性和结构特征使其适用于多种转化和衍生反应。例如,研究表明,类似吡啶-N-氧化物衍生物的硝化会在吡啶环的特定位置产生硝基化合物,突显了功能基团在这些反应中的指导影响(Hertog等,2010)。已报道了各种硝基吡啶衍生物的合成,例如2-氨基-3-硝基吡啶-6-甲氧基,表明相关吡啶结构在合成具有潜在应用的不同化合物方面的多功能性(Fan Kai-qi, 2009)。

反应性研究

研究已深入探讨了硝基吡啶的卤代和烷氧基衍生物对各种试剂的反应性,探讨不同溶剂如何影响取代过程。这些知识对于微调合成过程以有效获得所需衍生物至关重要(Hertog & Jouwersma, 1953)。对硝基化反应的深入研究,例如涉及2-甲氧基-3-羟基吡啶的反应,揭示了主要定向剂和硝基团倾向于占据的位置,为合成基于硝基吡啶的化合物提供了宝贵的见解(Smirnov et al., 1971)。

理论和计算研究

对类似硝基吡啶衍生物进行了先进的计算和理论研究,重点关注它们的分子结构、振动光谱和潜在应用。例如,使用密度泛函理论计算对2-氨基-6-甲氧基-3-硝基吡啶(AMNP)的研究揭示了其分子结构、振动光谱和非线性光学活性,暗示了潜在的生物医学和光学材料应用(Premkumar et al., 2015)。

安全和危害

属性

IUPAC Name |

6-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYGJPLRMYGVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626944 | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methoxy-2-nitropyridine | |

CAS RN |

916737-76-3 | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916737-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

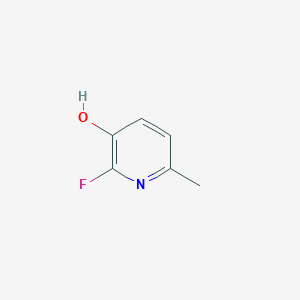

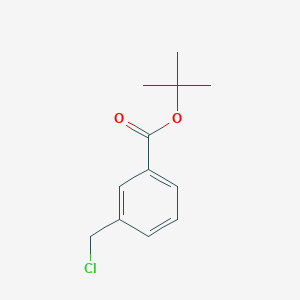

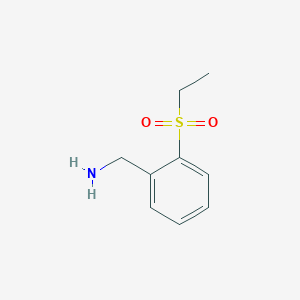

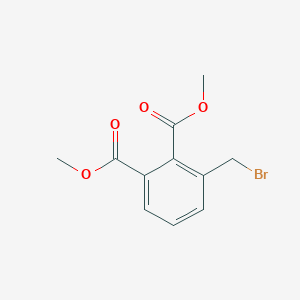

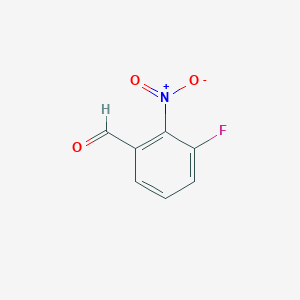

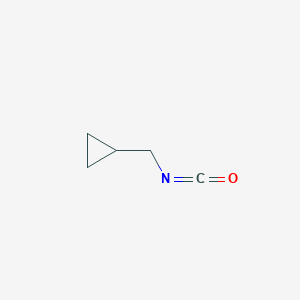

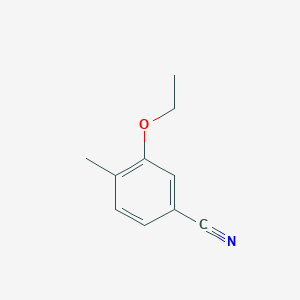

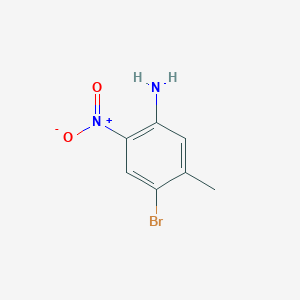

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)